molecular formula C16H23BrN2O2 B14034557 Methyl 2-(2-bromo-4,5,6,7-tetrahydro-1H-benzo[D]imidazol-1-YL)-2-cyclohexylacetate

Methyl 2-(2-bromo-4,5,6,7-tetrahydro-1H-benzo[D]imidazol-1-YL)-2-cyclohexylacetate

Cat. No.: B14034557
M. Wt: 355.27 g/mol
InChI Key: MIPZAFNWILBBQP-UHFFFAOYSA-N
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Description

Methyl 2-(2-bromo-4,5,6,7-tetrahydro-1H-benzo[D]imidazol-1-YL)-2-cyclohexylacetate is a complex organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-bromo-4,5,6,7-tetrahydro-1H-benzo[D]imidazol-1-YL)-2-cyclohexylacetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The bromo group may enhance the compound’s binding affinity to its targets, leading to increased biological activity .

Properties

Molecular Formula

C16H23BrN2O2

Molecular Weight

355.27 g/mol

IUPAC Name

methyl 2-(2-bromo-4,5,6,7-tetrahydrobenzimidazol-1-yl)-2-cyclohexylacetate

InChI

InChI=1S/C16H23BrN2O2/c1-21-15(20)14(11-7-3-2-4-8-11)19-13-10-6-5-9-12(13)18-16(19)17/h11,14H,2-10H2,1H3

InChI Key

MIPZAFNWILBBQP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1CCCCC1)N2C3=C(CCCC3)N=C2Br

Origin of Product

United States

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